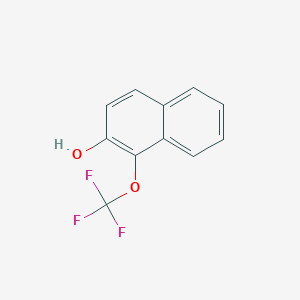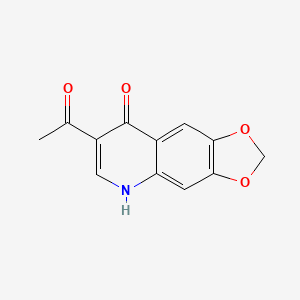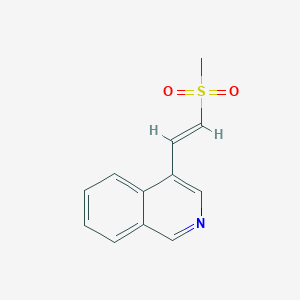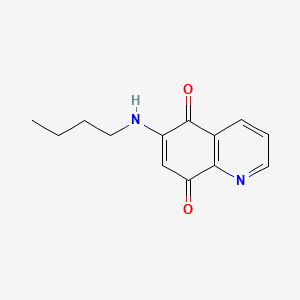
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methylquinoline with acetic acid derivatives. One common method is the nucleophilic substitution reaction where 2-chloro-6-methylquinoline is treated with acetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities.
Scientific Research Applications
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Known for its antimicrobial properties and used as a precursor in the synthesis of more complex quinoline derivatives.
6-Methylquinoline: Studied for its potential use in pharmaceuticals and as a ligand in coordination chemistry.
Quinoline-3-carboxylic acid: Investigated for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(2-chloro-6-methylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-7-2-3-10-8(4-7)5-9(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
RVARFLJGFFSCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)








![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

